molecular formula C21H25N5O2S B5789477 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B5789477
M. Wt: 411.5 g/mol
InChI Key: LFUNDVNGUXXZJA-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a combination of furan, triazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized through a condensation reaction involving an appropriate amine and a dihaloalkane.

    Final Coupling: The final step involves coupling the triazole, furan, and piperazine moieties through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological and psychiatric disorders.

    Biological Studies: The compound can be used as a probe to study the interactions of triazole and piperazine derivatives with biological macromolecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways involved in neurotransmission, leading to potential therapeutic effects in neurological and psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 2-(furan-2-yl)-[1,3]thiazolo[4,5-b]pyridine

Uniqueness

  • Structural Features : The presence of both furan and piperazine rings in the same molecule is relatively unique and contributes to the compound’s distinct chemical and biological properties.
  • Reactivity : The combination of triazole, furan, and piperazine moieties provides a unique reactivity profile, making the compound versatile for various chemical transformations and applications.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-16(2)26-20(18-9-6-14-28-18)22-23-21(26)29-15-19(27)25-12-10-24(11-13-25)17-7-4-3-5-8-17/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUNDVNGUXXZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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